molecular formula C12H17NO2 B2425652 (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine CAS No. 752184-51-3

(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine

Cat. No.: B2425652
CAS No.: 752184-51-3
M. Wt: 207.273
InChI Key: FCSOIAKKUQWABD-UHFFFAOYSA-N
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Description

(6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine: is a chemical compound with the molecular formula C12H17NO2

Mechanism of Action

Mode of Action

Chromanone analogs, which are structurally similar to this compound, have been reported to exhibit diverse biological activities . These activities may be attributed to the interaction of these compounds with various cellular targets, leading to changes in cellular function.

Biochemical Pathways

Chromanone analogs have been reported to affect various biochemical pathways . For instance, some analogs have shown antiparasitic activity by targeting pteridine reductase-1, resulting in significant inhibition against T. brucei and L. infantum .

Result of Action

Chromanone analogs have been associated with a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-methoxy-2,2-dimethylchroman-4-one.

    Reduction: The chroman-4-one is reduced to the corresponding chroman-4-ol using a reducing agent such as sodium borohydride.

    Amination: The chroman-4-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups on the chromen ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of chromen-4-one derivatives.

    Reduction: Formation of chroman-4-ol derivatives.

    Substitution: Formation of various substituted chromen derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

Medicine:

    Drug Development: It is investigated as a potential lead compound for the development of new pharmaceuticals.

Industry:

    Material Science:

Comparison with Similar Compounds

  • 6-cinnamoyl-5-hydroxy-7-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl hydrogen sulfate
  • 2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine

Uniqueness:

  • Structural Features: (6-methoxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-yl)amine is unique due to the presence of the methoxy group at the 6-position and the amine group at the 4-position, which confer specific chemical and biological properties.
  • Biological Activity: The compound’s unique structure may result in distinct biological activities compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

6-methoxy-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2)7-10(13)9-6-8(14-3)4-5-11(9)15-12/h4-6,10H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOIAKKUQWABD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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